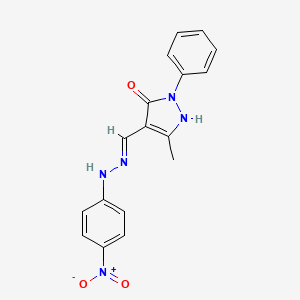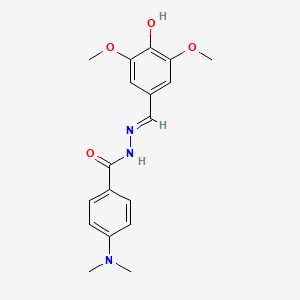![molecular formula C21H19N3O2 B3721875 2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one CAS No. 5705-45-3](/img/structure/B3721875.png)
2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one
Descripción general
Descripción
2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is fused with an indole moiety. The compound’s unique structure imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methoxylation and Methylation: The indole derivative is then subjected to methoxylation and methylation reactions to introduce the methoxy and methyl groups at the desired positions.
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling Reaction: The final step involves the coupling of the indole derivative with the quinazolinone core through a Heck reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinazolinone carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups
Reduction: Formation of reduced indole or quinazolinone derivatives
Substitution: Formation of substituted indole or quinazolinone derivatives
Aplicaciones Científicas De Investigación
2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Investigated for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole moiety allows it to bind to hydrophobic pockets within proteins, while the quinazolinone core can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features but different functional groups.
2-[(E)-2-(5-methoxy-3,3-dimethyl-1-(3-phenylpropyl)indolin-2-ylidene)ethylidene]-1,1-dimethyl-1,2,5,6-tetrahydropyridin-1-ium-3-yl: A compound with a similar indole moiety but different substituents.
Uniqueness
2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one is unique due to its combination of the indole and quinazolinone moieties, which imparts it with distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.
Propiedades
IUPAC Name |
2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-13-15(17-12-14(26-3)8-10-19(17)24(13)2)9-11-20-22-18-7-5-4-6-16(18)21(25)23-20/h4-12H,1-3H3,(H,22,23,25)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASODXVJKFUNORO-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C=CC3=NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C/C3=NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416610 | |
| Record name | AC1NSMEW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5705-45-3 | |
| Record name | AC1NSMEW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-bromophenyl)imino]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B3721796.png)
![4-[(Z)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B3721801.png)
![1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine](/img/structure/B3721814.png)
![N-[(E)-(4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B3721816.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B3721820.png)
![N-[1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3721834.png)
![(E)-N''-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE](/img/structure/B3721839.png)
![2-(4-methylphenyl)-4-[(2-phenylhydrazino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B3721841.png)

![N-(1-{[2-(2-hydroxybenzylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3721852.png)
![1-ethyl-1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B3721855.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B3721863.png)

